N-acetyl-N-methylglycine
CAS No.: 5888-91-5
Cat. No.: VC2358862
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5888-91-5 |
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Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | 2-[acetyl(methyl)amino]acetic acid |
Standard InChI | InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) |
Standard InChI Key | SVXPSKKRNACRPB-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)CC(=O)O |
Canonical SMILES | CC(=O)N(C)CC(=O)O |
Introduction
Chemical Identity and Basic Properties
N-acetyl-N-methylglycine is characterized by the following properties:
The compound represents an N-acylated derivative of sarcosine (N-methylglycine), with an acetyl group attached to the nitrogen atom. The presence of both the N-methyl and N-acetyl groups creates interesting structural and conformational properties that have been the subject of various spectroscopic investigations.
Structural Characteristics
N-acetyl-N-methylglycine contains an amide bond with tertiary amide character due to the methyl group on the nitrogen. This tertiary amide feature has significant implications for its conformational properties. Unlike primary amides that can form hydrogen bonds through the N-H group, the N-methyl substitution in N-acetyl-N-methylglycine prevents such hydrogen bonding capability at the amide nitrogen.
The structure features:
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A carboxylic acid group (-COOH)
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A tertiary amide linkage
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N-methyl substitution
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Acetyl group attached to the nitrogen
The structural characteristics of this molecule make it particularly valuable as a model compound for studying the conformational properties of N-methylated peptide bonds, which are important in many biological systems.
Physical Properties
The physical properties of N-acetyl-N-methylglycine have been investigated in various studies:
Bovey, Ryan, and Hood have demonstrated through NMR spectroscopy that N-acetylsarcosine methyl ester, a closely related compound to N-acetyl-N-methylglycine, exhibits a strong preference for the trans conformation around the amide bond . This conformational preference is particularly important in understanding the structural properties of N-methylated peptides and proteins.
Spectroscopic Properties
NMR Spectroscopy
NMR spectroscopy has been crucial in characterizing N-acetyl-N-methylglycine and understanding its conformational properties:
In proton-coupled 15N NMR spectra, signal splitting patterns provide evidence regarding the hydrogen environment around the nitrogen atom, which is valuable in determining the molecular structure and conformation .
Related Compounds and Derivatives
N-acetyl-N-methylglycine is related to several compounds that appear in research contexts:
N-acetyl-N-methylglycine-N',N'-dimethylamide
This derivative (C7H14N2O2, CAS: 29399-02-8) has been studied and has a molecular weight of 158.20 g/mol . While related to N-acetyl-N-methylglycine, it contains an additional N',N'-dimethylamide group.
Other Structurally Related Compounds
Applications and Research Significance
N-acetyl-N-methylglycine has several important applications in research and chemical studies:
Model Compound for Conformational Studies
N-acetyl-N-methylglycine serves as an important model compound for studying the conformational properties of N-methylated peptide bonds . The N-methylation of amide bonds is a significant modification in peptide chemistry that affects the structural and functional properties of peptides and proteins.
Peptide Chemistry and Synthesis
The compound has relevance in peptide synthesis and chemistry, particularly in understanding the effects of N-methylation on peptide properties:
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In studies of N-methylated peptides, compounds like N-acetyl-N-methylglycine provide insights into how N-methylation affects backbone conformations
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It serves as a model for tertiary amide bonds in more complex peptide structures
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The compound has been utilized in synthesis procedures for more complex molecules
Synthesis and Preparation
The synthesis of N-acetyl-N-methylglycine can be achieved through the acetylation of sarcosine (N-methylglycine). General procedures for N-acetylation of amino acids involve:
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Suspending the amino acid (in this case, sarcosine) in aqueous sodium bicarbonate solution
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Adding acetic anhydride dropwise at controlled temperature
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Stirring at room temperature for several hours
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Acidifying the mixture to pH 2-3 with hydrochloric acid
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Collecting the precipitate by filtration or extracting the product using appropriate solvents
This general methodology can be adapted specifically for the preparation of N-acetyl-N-methylglycine from sarcosine.
Current Research and Future Directions
Current research involving N-acetyl-N-methylglycine and related compounds focuses on several areas:
Peptide Chemistry and Peptidomimetics
The study of N-methylated peptide bonds continues to be important in the design of peptidomimetics with improved pharmacological properties. N-acetyl-N-methylglycine serves as a valuable model compound in this research area.
Computational Studies
Computational analyses of the conformational properties of N-methylated amides, including N-acetyl-N-methylglycine, contribute to our understanding of the structural features of these compounds. Such studies often employ quantum mechanical calculations to determine energy differences between conformational states and transition barriers.
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